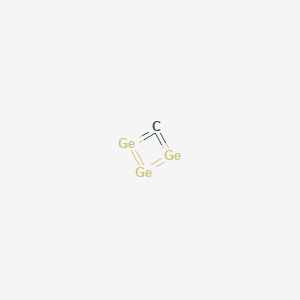
Trigermanium monocarbide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trigermanium monocarbide is a chemical compound with the formula CGe₃. It is composed of one carbon atom and three germanium atoms. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of trigermanium monocarbide can be achieved through several methods. One common approach is the carbothermal reduction method, where germanium dioxide is reduced with carbon at high temperatures. Another method involves the direct reaction of germanium and carbon at elevated temperatures. Industrial production methods often utilize vacuum arc melting using starting monocarbide powders .
Analyse Des Réactions Chimiques
Trigermanium monocarbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For instance, oxidation of this compound can produce germanium dioxide and carbon dioxide. Reduction reactions may involve hydrogen to yield germanium and methane. Substitution reactions with halogens can form germanium halides and carbon halides .
Applications De Recherche Scientifique
Trigermanium monocarbide has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other germanium-containing compounds. In biology and medicine, it is studied for its potential use in drug delivery systems due to its unique structural properties. In the industrial sector, this compound is utilized in the production of high-strength materials and coatings due to its hardness and thermal stability .
Mécanisme D'action
The mechanism of action of trigermanium monocarbide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. In industrial applications, its hardness and thermal stability are attributed to the strong covalent bonds between germanium and carbon atoms, which provide resistance to mechanical and thermal stress .
Comparaison Avec Des Composés Similaires
Trigermanium monocarbide can be compared with other similar compounds such as titanium carbide, vanadium carbide, and zirconium carbide. These compounds share similar properties, such as high hardness and thermal stability. this compound is unique due to its specific combination of germanium and carbon, which imparts distinct chemical and physical properties. For example, titanium carbide and vanadium carbide are known for their high electrical conductivity, while this compound is primarily valued for its structural applications .
Propriétés
Formule moléculaire |
CGe3 |
|---|---|
Poids moléculaire |
229.9 g/mol |
Nom IUPAC |
1,2,3-trigermacyclobuta-1,2,3,4-tetraene |
InChI |
InChI=1S/CGe3/c1-2-4-3-1 |
Clé InChI |
FPQVRBYTZAQVBE-UHFFFAOYSA-N |
SMILES canonique |
C=1=[Ge]=[Ge]=[Ge]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
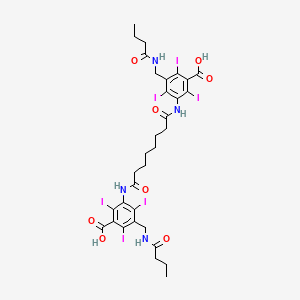
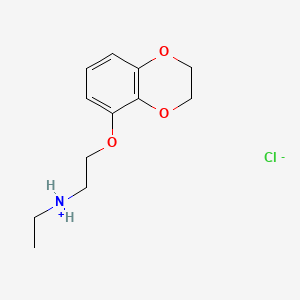
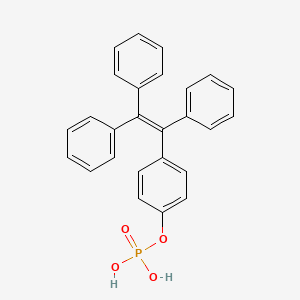
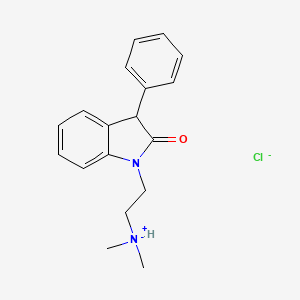
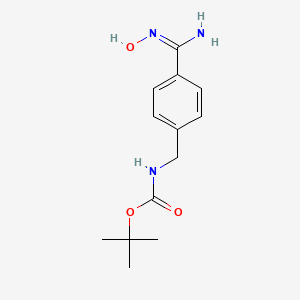

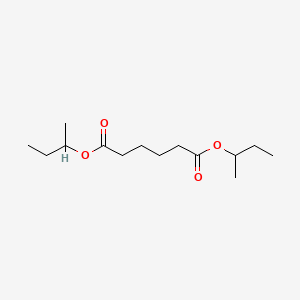
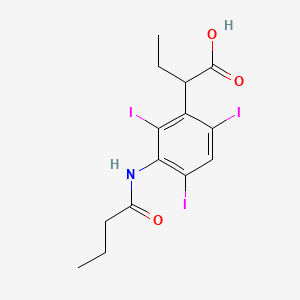
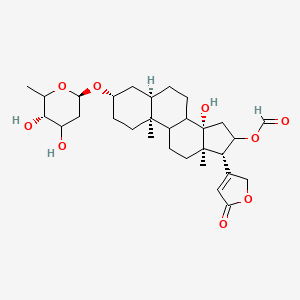
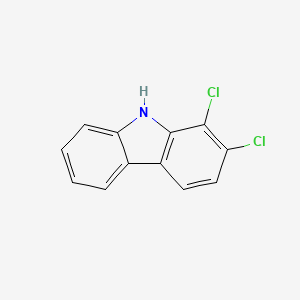
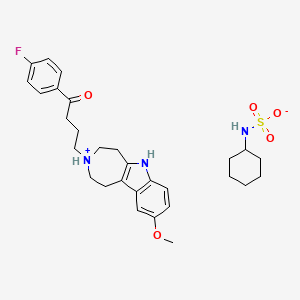
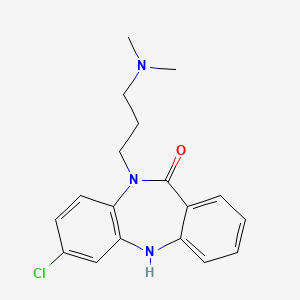
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
